N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxy-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-hydroxy-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S2/c1-24-14-10-12(7-8-13(14)21)16(22)19-20-17(23)15(26-18(20)25)9-11-5-3-2-4-6-11/h2-10,21H,1H3,(H,19,22)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIDLRPIXGAKNG-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NN2C(=O)C(=CC3=CC=CC=C3)SC2=S)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(=O)NN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxy-3-methoxybenzamide typically involves the condensation of appropriate thiazolidine derivatives with benzylidene and benzamide precursors. One common method involves the reaction of 4-hydroxy-3-methoxybenzoyl chloride with 2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxy-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene or benzamide moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxy-3-methoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxy-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Their Impact
The target compound’s 4-hydroxy-3-methoxybenzamide group distinguishes it from analogues with alternative aromatic or heteroaromatic substituents. Key comparisons include:
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chloro substituent in Compound 9 increases melting point (186–187°C) compared to methoxy/hydroxy groups, likely due to enhanced intermolecular interactions (e.g., halogen bonding).
- Bioactivity : The 3-nitrobenzamide group in is associated with plant growth modulation (14.19% efficacy), suggesting nitro groups may enhance bioactivity through redox interactions.
Key Observations :
- Catalyst Influence: The use of tetramethylguanidine (TMG)-functionalized silica nanoparticles improves yields (up to 85%) and enables catalyst reuse, highlighting advancements in green chemistry.
- Steric Effects : Lower yields in nitro-furyl derivatives (40–73%) may stem from steric hindrance of the nitro group during cyclization.
Spectral and Analytical Characterization
Structural confirmation relies on NMR, IR, and mass spectrometry, with crystallographic tools (e.g., SHELX ) used for resolving complex stereochemistry.
- NMR Shifts : The target compound’s 4-hydroxy-3-methoxybenzamide group is expected to show distinct aromatic proton signals (δ 6.8–7.5 ppm) and a singlet for the methoxy group (δ ~3.9 ppm), consistent with analogues like .
- Crystallography : Compounds with trifluoromethyl groups (e.g., ) often require SHELXL for refinement due to disordered fluorine atoms.
Biological Activity
N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxy-3-methoxybenzamide is a compound that has garnered attention due to its potential biological activities. This compound belongs to the thiazolidinone family, which is known for various pharmacological properties, including anti-inflammatory, antimicrobial, and antiviral effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
| Property | Details |
|---|---|
| Molecular Formula | C17H14N2O4S3 |
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1421342-18-8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiazolidinone core structure allows for interactions with proteins involved in cell signaling pathways, potentially resulting in inhibitory or stimulatory effects on cellular processes .
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to N-[(5Z)-5-benzylidene... showed effectiveness against a range of bacterial strains. The mechanism often involves disrupting bacterial cell walls or inhibiting essential enzymatic functions within microbial cells .
Antiviral Properties
N-[...]-4-hydroxy... has been investigated for its antiviral potential, particularly against hepatitis B virus (HBV). In vitro studies have shown that derivatives of thiazolidinones can enhance intracellular levels of APOBEC3G, an enzyme known to inhibit HBV replication. This suggests that the compound could serve as a scaffold for developing new antiviral agents targeting HBV and potentially other viruses .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Similar thiazolidinone derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), indicating a pathway through which N-[...]-4-hydroxy... could exert anti-inflammatory effects .
Case Studies and Research Findings
- Study on Antiviral Activity : A recent study evaluated the antiviral efficacy of several thiazolidinone derivatives against HBV. The results indicated that certain derivatives exhibited IC50 values significantly lower than traditional antiviral drugs like lamivudine, suggesting a promising avenue for future drug development .
- Antimicrobial Efficacy Evaluation : In another study focused on antimicrobial activity, N-[...]-4-hydroxy... was tested against various bacterial strains. The results showed a broad spectrum of activity, particularly against Gram-positive bacteria, with mechanisms involving cell wall disruption .
Q & A
Q. What are the key steps for synthesizing N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxy-3-methoxybenzamide with high purity?
- Answer : The synthesis typically involves: (i) Condensation of a substituted benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde) with thiosemicarbazide to form a thiosemicarbazone intermediate. (ii) Cyclization of the intermediate with a suitable acyl chloride (e.g., 4-bromobenzoyl chloride) in ethanol or methanol under acidic conditions (e.g., acetic acid catalysis) to yield the thiazolidinone core. (iii) Purification via recrystallization or column chromatography to achieve >95% purity. Reaction conditions (solvent polarity, temperature) significantly impact yield and byproduct formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer : Key techniques include:
- 1H/13C NMR : To confirm the Z-configuration of the benzylidene moiety and verify substitution patterns on the aromatic rings.
- FT-IR : Identification of thioxo (C=S, ~1200 cm⁻¹) and oxo (C=O, ~1700 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis.
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms the planarity of the thiazolidinone ring .
Q. How does the substitution pattern on the benzylidene group influence solubility and stability?
- Answer : Methoxy (-OCH3) and hydroxyl (-OH) groups enhance solubility in polar solvents (e.g., DMSO) via hydrogen bonding. Bromine or nitro substituents increase lipophilicity, improving membrane permeability but reducing aqueous stability. Stability studies (e.g., pH-dependent degradation assays) are recommended to optimize storage conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?
- Answer : Discrepancies arise from: (i) Substituent Effects : For example, 4-methoxy vs. 4-bromo analogs show divergent antimicrobial efficacy due to electron-withdrawing/-donating properties. (ii) Assay Variability : Standardize protocols (e.g., MIC for antimicrobial activity) across labs. (iii) Synergistic Effects : Co-administer with adjuvants (e.g., efflux pump inhibitors) to clarify standalone activity. Comparative SAR tables (Table 1) aid in identifying critical functional groups .
Table 1 : Bioactivity Comparison of Structural Analogs
| Compound Substitution | Antimicrobial IC50 (µM) | Anticancer IC50 (µM) |
|---|---|---|
| 4-Hydroxy-3-methoxy | 12.5 ± 1.2 | 8.7 ± 0.9 |
| 4-Bromo | 25.3 ± 2.1 | 15.4 ± 1.5 |
| 4-Nitro | 7.8 ± 0.8 | 3.2 ± 0.4 |
Q. What computational methods predict the compound’s interaction with protein kinases?
- Answer : (i) Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., EGFR, VEGFR). The thioxo group often forms hydrogen bonds with Lys/Arg residues. (ii) MD Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields). (iii) QSAR Models : Correlate electronic descriptors (e.g., HOMO-LUMO gap) with inhibitory activity. Validate predictions with kinase inhibition assays (e.g., ADP-Glo™) .
Q. How can conflicting data on ROS-scavenging vs. pro-oxidant effects be reconciled?
- Answer : Dual behavior depends on: (i) Concentration : At low doses (≤10 µM), the compound acts as an antioxidant via phenolic -OH groups. At higher doses (>50 µM), it generates ROS through thiol oxidation. (ii) Cellular Context : Antioxidant response element (ARE) activation in normal cells vs. ROS overload in cancer cells. Use redox-sensitive probes (e.g., DCFH-DA) to map dose- and cell-type-dependent effects .
Q. What in vivo models are suitable for evaluating pharmacokinetic limitations?
- Answer : (i) Rodent Models : Assess oral bioavailability and hepatic metabolism (CYP450 isoforms). (ii) Zebrafish Embryos : Rapid screening of blood-brain barrier penetration. (iii) Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fractions. Co-administration with cyclodextrins improves solubility and half-life .
Methodological Considerations
Q. How to design dose-response experiments for toxicity profiling?
- Answer : (i) Range-Finding : Test 0.1–100 µM in 3D spheroids (vs. 2D monolayers) to mimic tissue complexity. (ii) Endpoint Selection : Measure mitochondrial membrane potential (JC-1 dye) and caspase-3 activation. (iii) Statistical Power : Use ≥3 biological replicates and nonlinear regression (GraphPad Prism) to calculate LD50/LC50 .
Q. What analytical techniques quantify degradation products under physiological conditions?
- Answer : (i) HPLC-MS/MS : Monitor hydrolysis of the thiazolidinone ring in simulated gastric fluid (pH 2.0). (ii) Stability Chambers : Accelerate degradation studies at 40°C/75% RH for 4 weeks. (iii) Forced Degradation : Expose to UV light (ICH Q1B) to identify photolytic byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
